4-Amino-3,5-dichlorobenzaldehyde
Overview
Description
4-Amino-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₅Cl₂NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups at the 4th and 3rd, 5th positions, respectively. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of various bioactive molecules , suggesting it may interact with multiple targets.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, contributing to the formation of new compounds . More research is needed to elucidate the specific interactions and changes resulting from its action.
Biochemical Pathways
Given its role as a reagent in the synthesis of bioactive molecules , it’s plausible that it could influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-3,5-dichlorobenzaldehyde is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
As a chemical reagent, its primary role is likely to participate in chemical reactions to form new compounds . The resulting effects would therefore depend on the nature of these compounds and their interactions with cellular targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is typically stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzaldehyde typically involves the chlorination of 4-Aminobenzaldehyde. The process can be carried out using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature to avoid over-chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Amino-3,5-dichlorobenzoic acid.
Reduction: 4-Amino-3,5-dichlorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Amino-3,5-dichlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.
4-Amino-2,6-dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Uniqueness: 4-Amino-3,5-dichlorobenzaldehyde is unique due to the presence of both amino and dichloro groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-3,5-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCXVGKWQBEJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561114 | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62909-66-4 | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3,5-dichlorobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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